1-(Ethoxymethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Imidazolidinones are widely found in pharmaceuticals, natural products, and chiral auxiliaries. They are also important intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethoxymethyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Another method includes the intramolecular hydroamidation of propargylic ureas under ambient conditions using a base catalyst like phosphazene base BEMP .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and efficiency. Metal-catalyzed diamination of olefins and aziridine ring expansion are some of the strategies employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various alkyl groups.
Scientific Research Applications
1-(Ethoxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
1-(Ethoxymethyl)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
Benzimidazolidin-2-one: Contains a benzene ring, which imparts different chemical properties and reactivity.
Imidazol-2-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
This compound stands out due to its unique ethoxymethyl group, which enhances its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(ethoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-2-10-5-8-4-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChI Key |
NJZOIGJACGBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.